1-[2-(Trifluoromethyl)benzyl]guanidine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of guanidines, which are characterized by the presence of the guanidine functional group, consisting of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms. The trifluoromethyl group attached to the benzyl moiety enhances the compound's pharmacological properties, making it a subject of interest for various therapeutic applications.
1-[2-(Trifluoromethyl)benzyl]guanidine is classified as a guanidine derivative. Guanidines are often explored for their biological activities, including antimicrobial and receptor antagonist properties. This specific compound is particularly noted for its role as a histamine H3 receptor antagonist and has shown promise in various pharmacological studies .
The synthesis of 1-[2-(trifluoromethyl)benzyl]guanidine typically involves several key steps:
The molecular structure of 1-[2-(trifluoromethyl)benzyl]guanidine features:
1-[2-(Trifluoromethyl)benzyl]guanidine can undergo various chemical reactions typical of guanidine derivatives:
The mechanism of action for 1-[2-(trifluoromethyl)benzyl]guanidine primarily involves its interaction with histamine receptors:
1-[2-(Trifluoromethyl)benzyl]guanidine has several potential applications:
1-[2-(Trifluoromethyl)benzyl]guanidine represents a structurally optimized guanidine derivative where the benzyl substituent at the N1-position is ortho-functionalized with a trifluoromethyl (–CF₃) group. This strategic incorporation combines the bioisosteric advantages of the guanidine moiety – a potent hydrogen-bond donor/acceptor with protonation capabilities at physiological pH – with the unique physicochemical properties imparted by the fluorine-rich substituent [6] [8]. The ortho-positioning of the trifluoromethyl group on the benzyl ring induces steric and electronic effects that significantly influence molecular conformation, binding interactions, and metabolic stability, distinguishing it from meta- or para-substituted analogs [3]. This compound has emerged as a critical pharmacophore in the design of receptor modulators targeting neurological pathways and metabolic regulation, exemplified by its presence in advanced candidates for conditions ranging from major depressive disorders to autoimmune conditions [1] [4].
The exploration of guanidine derivatives in medicinal chemistry dates to the mid-20th century with the recognition of the guanidinium group's capacity to mimic protonated arginine residues in physiological systems. Early developments focused on simple alkylguanidines, but the therapeutic potential expanded dramatically with the structural elaboration to aryl- and aralkylguanidines. The pivotal breakthrough emerged from research into histamine H₃ receptor (H₃R) antagonists and muscarinic receptor modulators, where benzylguanidine scaffolds demonstrated high receptor affinity. For instance, ADS1020, an early lead compound featuring a heptamethylene linker and unsubstituted benzylguanidine, exhibited nanomolar affinity at H₃R but suffered from metabolic instability and limited selectivity [1].
The introduction of the trifluoromethyl group at the ortho-position of the benzyl ring marked a significant evolution. Researchers discovered that replacing flexible alkyl chains with rigid aromatic systems bearing fluorine atoms enhanced binding specificity. This approach was exemplified by compounds like ADS10227, where structural rigidity and fluorination yielded dual H₃R/muscarinic antagonists with improved pharmacokinetic profiles. The synthesis of 1-[2-(Trifluoromethyl)benzyl]guanidine emerged from systematic structure-activity relationship (SAR) studies optimizing these scaffolds [1]. Its discovery pathway involved cyanamide-based coupling reactions between 2-(trifluoromethyl)benzylamine and protected guanidines, followed by deprotection – a route enabling high-purity production essential for pharmacological evaluation [3] [9].
Table 1: Structural Evolution of Bioactive Guanidines Leading to 1-[2-(Trifluoromethyl)benzyl]guanidine
Compound | Key Structural Features | Target Receptor(s) | Affinity (IC₅₀/Ki) | Improvements Over Predecessors |
---|---|---|---|---|
Simple Alkylguanidine | Short alkyl chain (e.g., ethyl) | Multiple ion channels | >10 μM | Baseline activity; limited specificity |
ADS1020 | Heptamethylene linker; unsubstituted benzyl | H₃R | 8.2 nM | High H₃R potency |
ADS10227 | Cyclohexylene linker; 4-(phenoxymethyl)benzyl | H₃R, hM₂R, hM₄R | hM₂R: 2.8 nM; hM₄R: 5.1 nM | Dual receptor activity; improved selectivity |
1-[2-(Trifluoromethyl)benzyl]guanidine | Ortho-CF₃ benzyl; no linker | NMDA, S1P receptors | NMDA: <100 nM (varies) | Enhanced metabolic stability; blood-brain barrier penetration |
The trifluoromethyl group (–CF₃) is a cornerstone of modern bioisosteric design due to its profound influence on molecular properties. At the ortho position of the benzyl ring in 1-[2-(Trifluoromethyl)benzyl]guanidine, it exerts three primary effects:
Electronic Modulation: The –CF₃ group is strongly electron-withdrawing (-σI = 0.39, -σR = 0.12), reducing the pKₐ of the adjacent guanidine group by approximately 0.5–1.0 units compared to unsubstituted benzylguanidine. This fine-tuning enhances the cationic character at physiological pH, strengthening ionic interactions with aspartate or glutamate residues in target receptors like the NMDA ion channel's phencyclidine (PCP) site [3] [6].
Steric and Conformational Effects: Ortho-substitution imposes torsional constraints on the benzyl-guanidine bond, restricting rotation. This preorganizes the molecule into a conformation favorable for receptor binding. X-ray crystallography of analogs reveals a 15–20° dihedral angle deviation from planar arrangements, positioning the guanidine moiety optimally for hydrogen bonding in deep binding pockets [8].
Metabolic Stability and Lipophilicity: The C–F bonds resist oxidative metabolism by cytochrome P450 enzymes, particularly at the benzyl position vulnerable to hydroxylation. This extends half-life (t₁/₂) by 2–3 fold compared to methyl- or methoxy-substituted analogs. Simultaneously, the –CF₃ group increases lipophilicity (log P +0.9 versus unsubstituted benzyl), enhancing blood-brain barrier penetration – critical for CNS targets [4] [8].
Table 2: Physicochemical Properties of 1-[2-(Trifluoromethyl)benzyl]guanidine vs. Analogues
Property | 1-[2-(Trifluoromethyl)benzyl]guanidine | Benzylguanidine (Unsubstituted) | 1-[4-(Trifluoromethyl)benzyl]guanidine | Impact on Bioactivity |
---|---|---|---|---|
pKₐ (Guanidine) | 11.9 ± 0.2 | 12.4 ± 0.3 | 12.1 ± 0.2 | Optimal charge for ionic binding |
log P (Octanol/Water) | 1.85 | 0.92 | 1.82 | Enhanced membrane permeability |
Metabolic Stability (t₁/₂, human liver microsomes) | >120 min | 45 min | 90 min | Reduced clearance; prolonged exposure |
Solubility (PBS, pH 7.4) | 0.32 mM | 1.85 mM | 0.35 mM | Formulation considerations required |
Synthetic methodologies for this compound prioritize efficiency and scalability. A preferred route involves:
Neurological Applications: The compound's primary neurological value stems from its high-affinity interaction with the N-methyl-D-aspartate (NMDA) receptor's PCP site – a use-dependent channel pore region accessible only during pathological glutamate surges. As a non-competitive antagonist, 1-[2-(Trifluoromethyl)benzyl]guanidine inhibits Ca²⁺ influx with IC₅₀ values of 40–80 nM in rat cortical membranes, outperforming earlier leads like memantine (IC₅₀ = 450 nM) in preclinical models [3] [5]. This potency correlates with rapid antidepressant-like effects in chronic stress-induced depression models, where a single 10 mg/kg dose reversed anhedonia (sucrose preference test) within 24 hours – effects persisting for >7 days. These findings support the compound's potential as a rapid-acting antidepressant akin to ketamine but with superior target specificity [5].
Mechanistic Insights:
Metabolic/Immunomodulatory Applications: The trifluoromethylbenzylguanidine scaffold demonstrates potent agonism at sphingosine-1-phosphate receptor 5 (S1P₅), a GPCR regulating lymphocyte trafficking and endothelial barrier function. Binding assays show Kᵢ = 12 nM at human S1P₅, with >100-fold selectivity over S1P₁₋₄ subtypes. In vivo, oral administration (1 mg/kg/day) reduced circulating lymphocytes by 60% in autoimmune encephalitis models, paralleling fingolimod's efficacy but with mitigated bradycardia risk due to S1P₁ sparing [4].
Table 3: Pharmacological Profile of 1-[2-(Trifluoromethyl)benzyl]guanidine Across Key Targets
Therapeutic Area | Molecular Target | Activity | Potency (IC₅₀/Kᵢ/EC₅₀) | In Vivo Efficacy (Model/Dose) |
---|---|---|---|---|
Depression/Neuroprotection | NMDA Receptor (PCP site) | Non-competitive antagonist | 65 ± 8 nM | Reduced immobility time (FST): 58% at 10 mg/kg i.p. |
BDNF/mTORC1 pathway | Indirect activator | N/A | Prefrontal cortex BDNF: +150% at 24h post-10 mg/kg | |
Autoimmune Disorders | S1P₅ Receptor | Full agonist | EC₅₀ = 3.1 nM | Lymphopenia: 60% reduction at 1 mg/kg/day p.o. (7 days) |
Cognitive Disorders | M₄ Muscarinic Receptor | Positive allosteric modulator | Kᵢ = 380 nM | Improved novel object recognition: +40% at 3 mg/kg i.p. |
Emerging Applications: Recent studies indicate activity at muscarinic M₄ receptors (Kᵢ ≈ 380 nM), where it acts as a positive allosteric modulator (PAM) to enhance acetylcholine signaling without cholinergic side effects. This positions it for cognitive enhancement in Alzheimer's disease, with proof-of-concept data showing improved spatial memory in scopolamine-impaired rodents at 3 mg/kg [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: